molecular formula C11H10N4 B1492776 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098014-19-6

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1492776
CAS RN: 2098014-19-6
M. Wt: 198.22 g/mol
InChI Key: VTRLQWWQHSUXGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the pyrazole and pyridine rings. The presence of the nitrogen atoms in these rings would also likely result in the compound having some degree of polarity.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds often participate in reactions involving the nitrogen atoms or the carbon-nitrogen bonds in the pyrazole and pyridine rings .

Scientific Research Applications

Pharmacological Research

This compound has been identified as a core structure in the development of various pharmacologically active agents. Its pyrazole ring, often found in bioactive molecules, can be modified to produce derivatives with potential antibacterial, antifungal, and anti-inflammatory properties . The pyridine moiety, a common bioisostere for benzene, contributes to the molecule’s ability to interact with biological targets, making it a valuable scaffold in drug discovery.

Agricultural Chemistry

In agriculture, derivatives of this compound could be explored for their potential as growth regulators or pesticides. The structural analogy to pyrazine might suggest activity against certain plant pathogens, offering a new avenue for protecting crops against diseases .

Material Science

The compound’s rigid structure and potential for electronic delocalization make it a candidate for use in material science, particularly in the development of organic semiconductors or as a ligand in coordination complexes for catalysis .

Environmental Science

Due to its heterocyclic nature, this compound could be used in environmental science research to study the degradation of nitrogen-containing organic compounds in soil or water. It may also serve as a model compound for understanding the environmental fate of similar organic pollutants .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in the development of assays for detecting similar structures. Its distinctive UV-Visible absorption spectrum could be utilized in spectroscopic methods for compound identification and quantification .

Biochemistry

The compound could be involved in studies of enzyme inhibition, given that pyrazole derivatives are known to interact with various enzymes. It could serve as a lead compound for the design of enzyme inhibitors that regulate biochemical pathways .

Future Directions

The future directions for this compound would likely depend on its intended use or target. It could potentially be used as a building block for the synthesis of more complex compounds or as a lead compound in the development of new drugs or other products .

properties

IUPAC Name

1-ethyl-3-pyridin-3-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-2-15-8-10(6-12)11(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRLQWWQHSUXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CN=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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